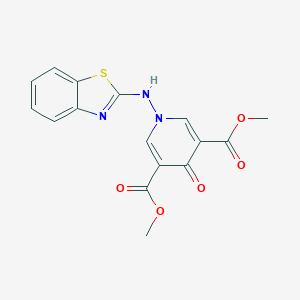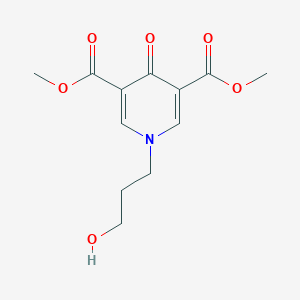
1-Cyclopentyl-4-(1-pyrrolidinyl)piperidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Cyclopentyl-4-(1-pyrrolidinyl)piperidine, also known as CPP, is a synthetic compound that belongs to the class of piperidine derivatives. CPP is widely used in scientific research to study the central nervous system and its functions.
作用機序
1-Cyclopentyl-4-(1-pyrrolidinyl)piperidine acts as a non-competitive antagonist at the NMDA receptor by binding to the receptor and preventing the activation of the receptor by glutamate. Glutamate is an excitatory neurotransmitter that is involved in learning and memory processes. By blocking the activation of the NMDA receptor, 1-Cyclopentyl-4-(1-pyrrolidinyl)piperidine can prevent the influx of calcium ions into the neuron, which can lead to neuronal death.
Biochemical and Physiological Effects:
1-Cyclopentyl-4-(1-pyrrolidinyl)piperidine has been shown to have a variety of biochemical and physiological effects. In animal studies, 1-Cyclopentyl-4-(1-pyrrolidinyl)piperidine has been shown to increase locomotor activity, induce seizures, and impair learning and memory processes. 1-Cyclopentyl-4-(1-pyrrolidinyl)piperidine has also been shown to increase the release of dopamine and serotonin in the brain, which are neurotransmitters that are involved in mood regulation.
実験室実験の利点と制限
One advantage of using 1-Cyclopentyl-4-(1-pyrrolidinyl)piperidine in lab experiments is that it is a well-characterized compound that has been extensively studied. 1-Cyclopentyl-4-(1-pyrrolidinyl)piperidine is also relatively easy to synthesize and purify, which makes it a cost-effective compound to use in research. One limitation of using 1-Cyclopentyl-4-(1-pyrrolidinyl)piperidine is that it can have toxic effects on neurons at high concentrations, which can limit its use in certain experiments.
将来の方向性
There are many future directions for the use of 1-Cyclopentyl-4-(1-pyrrolidinyl)piperidine in scientific research. One area of research is the development of new drugs that target the NMDA receptor. 1-Cyclopentyl-4-(1-pyrrolidinyl)piperidine can be used as a model compound to screen for new drugs that have similar effects on the NMDA receptor. Another area of research is the study of the effects of 1-Cyclopentyl-4-(1-pyrrolidinyl)piperidine on different brain regions and cell types. By studying the effects of 1-Cyclopentyl-4-(1-pyrrolidinyl)piperidine on different brain regions and cell types, researchers can gain a better understanding of the role of the NMDA receptor in different neurological disorders.
合成法
1-Cyclopentyl-4-(1-pyrrolidinyl)piperidine is synthesized by reacting cyclopentanone with piperidine in the presence of sodium borohydride. The resulting product is then treated with acetic anhydride to form 1-Cyclopentyl-4-(1-pyrrolidinyl)piperidine. The purity of 1-Cyclopentyl-4-(1-pyrrolidinyl)piperidine can be improved by recrystallization or chromatography.
科学的研究の応用
1-Cyclopentyl-4-(1-pyrrolidinyl)piperidine is widely used in scientific research to study the central nervous system and its functions. 1-Cyclopentyl-4-(1-pyrrolidinyl)piperidine acts as a non-competitive antagonist at the N-methyl-D-aspartate (NMDA) receptor, which is involved in learning and memory processes. 1-Cyclopentyl-4-(1-pyrrolidinyl)piperidine is also used to study the effects of drugs on the central nervous system, as it can block the effects of drugs that act on the NMDA receptor.
特性
製品名 |
1-Cyclopentyl-4-(1-pyrrolidinyl)piperidine |
|---|---|
分子式 |
C14H26N2 |
分子量 |
222.37 g/mol |
IUPAC名 |
1-cyclopentyl-4-pyrrolidin-1-ylpiperidine |
InChI |
InChI=1S/C14H26N2/c1-2-6-13(5-1)16-11-7-14(8-12-16)15-9-3-4-10-15/h13-14H,1-12H2 |
InChIキー |
MLSGZDBIXLOEDB-UHFFFAOYSA-N |
SMILES |
C1CCC(C1)N2CCC(CC2)N3CCCC3 |
正規SMILES |
C1CCC(C1)N2CCC(CC2)N3CCCC3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[4-(1-Benzylpiperidin-4-yl)piperazin-1-yl]-2-(4-chlorophenoxy)ethanone](/img/structure/B246889.png)
methanone](/img/structure/B246890.png)
![1-[3-(Benzyloxy)-4-methoxybenzyl]-4-(3,5-dimethoxybenzoyl)piperazine](/img/structure/B246891.png)


![N-[2-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl]furan-2-carboxamide](/img/structure/B246898.png)
![1-[3-(Benzyloxy)-4-methoxybenzyl]-4-(2,3-dimethoxybenzoyl)piperazine](/img/structure/B246900.png)




![1-[3-(2-methoxyphenoxy)propyl]-1H-indazole](/img/structure/B246918.png)

![1-[2-(2,4-dimethylphenoxy)ethyl]-1H-indazole](/img/structure/B246922.png)